molecular formula C22H25FN4O2S B306019 N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No. B306019
M. Wt: 428.5 g/mol
InChI Key: KMKYZLRHLPWCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, also known as FIST, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FIST is a member of the 1,2,4-triazole family and has been studied for its ability to inhibit the growth of cancer cells.

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is not fully understood. However, it is believed that N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth and induce apoptosis, N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been shown to have anti-inflammatory and anti-oxidant properties. N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide for lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment. However, one limitation of N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide. Another area of research is the investigation of N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide and to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex process that involves multiple steps. The starting material for the synthesis is 2-fluoroaniline, which is reacted with 2-bromoacetophenone to form an intermediate product. This intermediate is then reacted with sodium hydride and 4-methyl-5-(2-isopropyl-5-methylphenoxy)methyl-1,2,4-triazole-3-thiol to form the final product, N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide.

Scientific Research Applications

N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is able to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

N-(2-fluorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Molecular Formula

C22H25FN4O2S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[[4-methyl-5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H25FN4O2S/c1-14(2)16-10-9-15(3)11-19(16)29-12-20-25-26-22(27(20)4)30-13-21(28)24-18-8-6-5-7-17(18)23/h5-11,14H,12-13H2,1-4H3,(H,24,28)

InChI Key

KMKYZLRHLPWCLG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.